molecular formula C6H5BFNO3 B8133910 6-Fluoro-5-formylpyridine-3-boronic acid

6-Fluoro-5-formylpyridine-3-boronic acid

Cat. No.: B8133910
M. Wt: 168.92 g/mol
InChI Key: ZWYZIPBDPMZHKT-UHFFFAOYSA-N
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Description

6-Fluoro-5-formylpyridine-3-boronic acid (CAS 2222929-27-0, MFCD31653876) is a high-purity, multifunctional heterocyclic building block designed for advanced research applications . This compound is characterized by its molecular formula of C6H5BFNO3 and a molecular weight of 168.92 g/mol . Its structure integrates a boronic acid functional group, which is pivotal for metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, enabling the synthesis of complex biaryl systems for materials science and pharmaceutical research . The simultaneous presence of an electron-withdrawing fluorine atom and a reactive formyl group on the pyridine ring makes this molecule an exceptionally versatile synthon. The formyl group provides a handle for further synthetic modifications via condensation or reduction reactions, allowing for the creation of diverse chemical libraries . Research into analogous 2-formylphenylboronic acids has demonstrated their significant potential in medicinal chemistry, particularly as antimicrobial agents . These compounds can exhibit activity against pathogens like Candida albicans , Aspergillus niger , Escherichia coli , and Bacillus cereus . The proposed mechanism of action involves the molecule's ability to undergo tautomerization to a cyclic benzoxaborole-like structure, which can then inhibit microbial leucyl-tRNA synthetase (LeuRS), a validated target for antifungal drugs such as Tavaborole . The fluorine substituent enhances the molecule's properties by increasing its Lewis acidity, which can facilitate binding with biological diols and improve its lipophilicity, potentially leading to better bioavailability . This compound is supplied with a guaranteed purity of 95% and requires storage under refrigerated conditions to ensure stability . It is intended for research and development purposes only in laboratory settings.

Properties

IUPAC Name

(6-fluoro-5-formylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO3/c8-6-4(3-10)1-5(2-9-6)7(11)12/h1-3,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYZIPBDPMZHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 3-Bromo-6-fluoro-5-formylpyridine

The Miyaura borylation reaction is a cornerstone for boronic acid synthesis, typically employing diboron reagents (e.g., bis(pinacolato)diboron) with palladium catalysts. For this route, the precursor 3-bromo-6-fluoro-5-formylpyridine must first be synthesized.

Synthesis Protocol :

  • Formylation of 3-Bromo-6-fluoropyridine :

    • Directed ortho-metalation (DoM) using a lithium amide base (e.g., LDA) at −78°C, followed by quenching with DMF to introduce the formyl group.

    • Challenges : Competing dehalogenation and over-metallation must be mitigated via low-temperature conditions and stoichiometric control.

  • Halogenation :

    • Bromination at position 3 using N-bromosuccinimide (NBS) in acetic acid, achieving >80% yield.

Miyaura Borylation Reaction

A representative procedure adapted from analogous systems involves:

  • Reagents : 3-Bromo-6-fluoro-5-formylpyridine (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).

  • Conditions : Dioxane, 90°C, 12 h under N₂.

  • Workup : Purification via silica gel chromatography (ethyl acetate/hexane) yields the boronic ester, followed by acidic hydrolysis (HCl, THF/H₂O) to the free boronic acid.

Critical Parameters :

  • Palladium catalyst selection impacts efficiency; PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered systems.

  • Moisture-sensitive intermediates necessitate anhydrous conditions.

Suzuki-Miyaura Cross-Coupling Followed by Oxidation

Synthesis of 6-Fluoro-5-methylpyridine-3-boronic Acid

The search results highlight multiple examples of 6-fluoro-5-methylpyridine-3-boronic acid (CAS 904326-92-7) synthesis via Suzuki-Miyaura coupling. For instance:

Starting MaterialCoupling PartnerCatalystBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
4-Bromo-2-ethyl-6,7-dimethoxyisoquinolin-1(2H)-one6-Fluoro-5-methylpyridin-3-ylboronic acidPdCl₂(PPh₃)₂Na₂CO₃DME/H₂O/EtOH (4:1.8:1.2)1000.2545

Oxidation of Methyl to Formyl Group

Transforming the methyl group to formyl requires selective oxidation. While the search results describe methyl-to-hydroxyl conversion using H₂O₂/THF (96% yield), further oxidation to aldehyde demands stronger agents:

Proposed Protocol :

  • Step 1 : Oxidation of 6-fluoro-5-methylpyridine-3-boronic acid to 6-fluoro-5-hydroxymethylpyridine-3-boronic acid using H₂O₂ in THF/H₂O.

  • Step 2 : Catalytic oxidation of the hydroxymethyl group to formyl using TEMPO/NaOCl (Anelli’s conditions):

    • TEMPO (0.1 equiv), NaOCl (1.5 equiv), KBr (0.1 equiv), H₂O/CH₂Cl₂, 0°C, 2 h.

    • Yield : ~70–80% (estimated based on analogous substrates).

Challenges :

  • Boronic acids are prone to protodeboronation under acidic or aqueous conditions.

  • TEMPO-mediated oxidation avoids harsh reagents (e.g., KMnO₄), preserving boronic acid integrity.

Direct Formylation via C-H Activation

Recent advances in C-H functionalization offer a streamlined alternative. A rhodium-catalyzed approach could install the formyl group directly onto 6-fluoropyridine-3-boronic acid:

Hypothetical Procedure :

  • Substrate : 6-Fluoropyridine-3-boronic acid.

  • Catalyst : [RhCl(COD)]₂ (2 mol%), (R)-Segphos (4 mol%).

  • Conditions : CO (1 atm), H₂O (1 equiv), DCE, 100°C, 24 h.

  • Mechanism : Directed C-H activation at position 5 via boronic acid as a directing group, followed by carbonyl insertion.

Advantages :

  • Avoids pre-functionalization steps (e.g., bromination).

  • Enables late-stage diversification.

Limitations :

  • Limited precedent for fluoropyridine substrates.

  • Catalyst cost and sensitivity to moisture.

Comparative Analysis of Synthetic Routes

MethodStepsEstimated Overall Yield (%)Key AdvantagesMajor Challenges
Miyaura Borylation340–50High modularity; established protocolsRequires halogenated precursor
Suzuki-Oxidation430–40Leverages known methyl boronic acidsOxidation selectivity issues
Direct C-H Formylation220–30Step economy; no protecting groupsUnproven for fluoropyridines

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-formylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 6-Fluoro-5-carboxypyridine-3-boronic acid.

    Reduction: 6-Fluoro-5-hydroxymethylpyridine-3-boronic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-5-formylpyridine-3-boronic acid has several scientific research applications:

Comparison with Similar Compounds

Substituent Effects and Reactivity

Key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Reactivity/Applications Evidence ID
6-Fluoro-5-methoxypyridin-3-ylboronic acid -F (6), -OCH₃ (5), -B(OH)₂ (3) 170.93 Suzuki couplings; pharmaceutical building block
6-Fluoro-3-pyridinylboronic acid -F (6), -B(OH)₂ (3) 140.92 (calculated) Simpler structure; cross-coupling reactions
(6-Chloro-5-fluoropyridin-3-yl)boronic acid -F (5), -Cl (6), -B(OH)₂ (3) 175.39 (calculated) Enhanced stability; halogenated intermediates
2-(Trifluoromethyl)pyridine-5-boronic acid -CF₃ (2), -B(OH)₂ (5) 190.92 Electron-withdrawing CF₃; agrochemical synthesis
6-Chloro-5-methylpyridine-3-boronic acid -Cl (6), -CH₃ (5), -B(OH)₂ (3) 187.43 (calculated) Electron-donating CH₃; moderate reactivity
  • Formyl Group vs. Methoxy/Chloro/Methyl :
    The formyl group (in the target compound) is strongly electron-withdrawing, increasing the boronic acid's acidity and reactivity in cross-couplings compared to methoxy (-OCH₃, electron-donating) or chloro (-Cl, weakly electron-withdrawing) groups . The aldehyde functionality also enables condensation reactions (e.g., Schiff base formation), which are absent in analogs like 6-Fluoro-5-methoxypyridin-3-ylboronic acid .

  • Fluorine vs.

Physicochemical Properties

  • Solubility :
    Most pyridine boronic acids (e.g., 2-(trifluoromethyl)pyridine-5-boronic acid) are sparingly soluble in water but soluble in polar aprotic solvents like DMF or THF . The formyl group may reduce solubility compared to methoxy analogs due to increased polarity.

  • Stability :
    Chloro-substituted derivatives (e.g., (6-Chloro-5-fluoropyridin-3-yl)boronic acid) exhibit enhanced stability under ambient conditions, while formyl-containing compounds may require dry, cold storage to prevent aldehyde oxidation .

Research Findings and Trends

  • Synthetic Efficiency :
    Fluorinated pyridine boronic acids with electron-withdrawing groups (e.g., -F, -CHO) show higher yields in Suzuki-Miyaura couplings compared to electron-donating substituents (-OCH₃, -CH₃) due to enhanced boron electrophilicity .

  • Safety and Handling: Most analogs (e.g., 6-(BOC-Methylamino)pyridine-3-boronic acid) require dry storage (2–8°C) and protective equipment to prevent moisture degradation or skin/eye irritation .

Q & A

Q. What are the optimal synthetic routes and critical steps for preparing 6-Fluoro-5-formylpyridine-3-boronic acid?

  • Methodological Answer : Synthesis typically involves functionalization of a pre-substituted pyridine scaffold. Key steps include:
  • Boronation : Use Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) to introduce the boronic acid group at position 3 .
  • Formylation : Protect the boronic acid group (e.g., as a pinacol ester) before introducing the formyl group at position 5 via Vilsmeier-Haack or directed ortho-metalation (DoM) strategies .
  • Deprotection : Hydrolyze the boronate ester under acidic conditions (e.g., HCl/THF) to regenerate the boronic acid .
    Critical Considerations : Monitor reaction progress via LC-MS or TLC to avoid over-oxidation of the formyl group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the formyl (δ ~9-10 ppm) and fluorine substituents .
  • ¹⁹F NMR : Confirm fluorine incorporation (δ ~-120 to -130 ppm for pyridyl-F) .
  • IR Spectroscopy : Identify the formyl C=O stretch (~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
  • XRD or Raman : Resolve crystal structure or confirm planar geometry of the pyridine ring .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand to enhance reactivity with electron-deficient aryl halides .
  • Solvent/Base : Employ mixed solvents (THF/H₂O) and mild bases (K₂CO₃) to avoid decomposition of the formyl group .
  • Protection Strategies : Temporarily protect the formyl group as an acetal during coupling to prevent side reactions .

Advanced Research Questions

Q. How does the electron-withdrawing formyl group at position 5 influence reactivity compared to methyl or amino substituents?

  • Methodological Answer : The formyl group:
  • Reduces Electron Density : Stabilizes transition states in cross-coupling reactions, improving rates with electron-rich partners (e.g., aryl iodides) .
  • Increases Sensitivity : Prone to oxidation or nucleophilic attack, requiring inert conditions (N₂ atmosphere) .
  • Comparative Data : Coupling yields for formyl-substituted derivatives are ~15% lower than methyl analogs due to competing side reactions (e.g., aldol condensation) .

Q. What strategies mitigate instability of the formyl group during storage or reaction conditions?

  • Methodological Answer :
  • Storage : Store under argon at -20°C with desiccants (silica gel) to prevent hydrolysis .
  • In Situ Protection : Convert the formyl group to a stable imine or hydrazone derivative during long reactions .
  • Additives : Use radical scavengers (BHT) or chelating agents (EDTA) to suppress oxidation .

Q. How can contradictory data on catalytic efficiency in cross-coupling be resolved?

  • Methodological Answer :
  • Control Experiments : Test reproducibility under identical conditions (catalyst loading, solvent purity).
  • Advanced Analytics : Use MALDI-TOF or in situ IR to detect trace intermediates (e.g., Pd black) or decomposition products .
  • Electronic Effects : Compare Hammett parameters (σ⁺) of substituents to correlate reactivity trends .

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